REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:13]([NH:14][C:15]2[CH:20]=[CH:19][C:18]([Br:21])=[CH:17][CH:16]=2)=[C:12]([F:22])[C:8]2[N:9]=[CH:10][NH:11][C:7]=2[CH:6]=1)=[O:4].[Cl:23]N1C(=O)CCC1=O>CN(C)C=O>[CH3:1][O:2][C:3]([C:5]1[C:13]([NH:14][C:15]2[CH:20]=[CH:19][C:18]([Br:21])=[CH:17][C:16]=2[Cl:23])=[C:12]([F:22])[C:8]2[N:9]=[CH:10][NH:11][C:7]=2[CH:6]=1)=[O:4]
|
Name
|
|
Quantity
|
6.38 g
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Type
|
reactant
|
Smiles
|
COC(=O)C1=CC2=C(N=CN2)C(=C1NC1=CC=C(C=C1)Br)F
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Name
|
|
Quantity
|
275 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
2.36 g
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Type
|
reactant
|
Smiles
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ClN1C(CCC1=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the reaction mixture is stirred at room temperature under N2 until the reaction
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(5-6 days)
|
Duration
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5.5 (± 0.5) d
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Type
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CUSTOM
|
Details
|
The reaction mixture is quenched by the addition of aqueous saturated sodium bisulfite solution
|
Type
|
CUSTOM
|
Details
|
to give a suspension
|
Type
|
FILTRATION
|
Details
|
The resulting solids are collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and diethyl ether
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Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(N=CN2)C(=C1NC1=C(C=C(C=C1)Br)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.07 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |